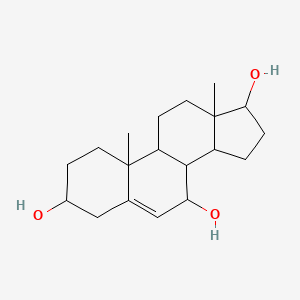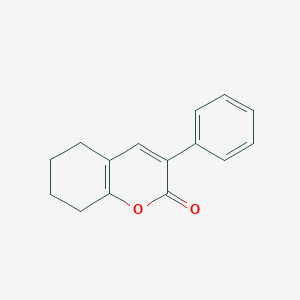
3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one: is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound features a benzopyran ring system fused with a phenyl group, making it a valuable molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one typically involves the following steps:
Knoevenagel Condensation: An aromatic aldehyde reacts with a compound like methyl cyanoacetate to form an intermediate, cyanophenylacrylate.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the benzopyran ring system.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens, acids, or bases are used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-viral activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It may act by:
Inhibiting Enzymes: The compound can inhibit specific enzymes involved in disease pathways.
Modulating Receptors: It may bind to and modulate the activity of certain receptors in the body.
Altering Gene Expression: The compound can influence the expression of genes related to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A structurally related compound with similar biological activities.
Chromone: Another benzopyran derivative with diverse applications.
Flavonoids: A group of naturally occurring compounds with a benzopyran ring system.
Uniqueness
3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the resulting biological activities. Its phenyl group and tetrahydrobenzopyran ring system confer distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
87937-62-0 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
3-phenyl-5,6,7,8-tetrahydrochromen-2-one |
InChI |
InChI=1S/C15H14O2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-3,6-7,10H,4-5,8-9H2 |
Clé InChI |
UHJFOSDPLGVYGP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





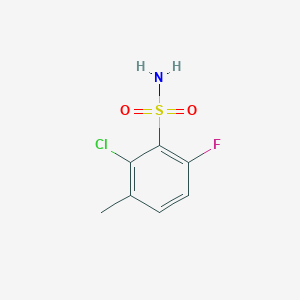
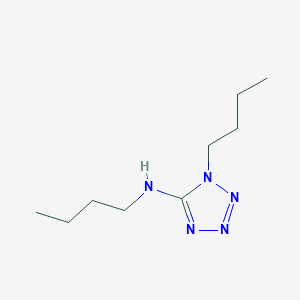
![2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13991544.png)

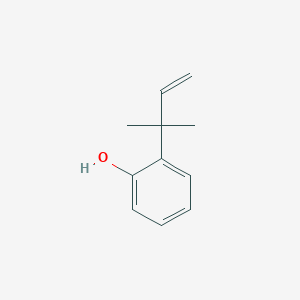
![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)
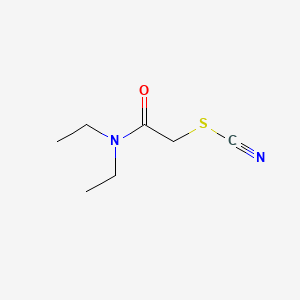

![2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid](/img/structure/B13991575.png)
